molecular formula C8H16O4 B13762676 ETHYL alpha-HYDROXYCAPROATE

ETHYL alpha-HYDROXYCAPROATE

Cat. No.: B13762676
M. Wt: 176.21 g/mol
InChI Key: MPVOIKMDUZHBIQ-UHFFFAOYSA-N
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Description

Ethyl alpha-hydroxycaproate: is an organic compound with the chemical formula C8H16O3. It is an ester derived from the reaction of ethanol and alpha-hydroxycaproic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl alpha-hydroxycaproate can be synthesized through esterification, where ethanol reacts with alpha-hydroxycaproic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl alpha-hydroxycaproate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Alpha-hydroxycaproic acid.

    Reduction: Ethyl hexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl alpha-hydroxycaproate has several applications in scientific research:

    Chemistry: It is used as a reference standard in gas chromatography for the analysis of esters.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.

    Medicine: Research explores its potential as a precursor for the synthesis of bioactive molecules.

    Industry: It is utilized in the production of flavors and fragrances, contributing to the aroma profiles of various products.

Mechanism of Action

Ethyl alpha-hydroxycaproate can be compared with other esters such as:

    Ethyl acetate: Known for its use as a solvent and in flavorings.

    Methyl butyrate: Commonly used in fruit flavorings.

    Ethyl lactate: Used as a solvent and in biodegradable plastics.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its alpha-hydroxy group makes it more reactive in certain chemical reactions compared to other esters.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl lactate

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1-hydroxyethyl 2-hydroxyhexanoate

InChI

InChI=1S/C8H16O4/c1-3-4-5-7(10)8(11)12-6(2)9/h6-7,9-10H,3-5H2,1-2H3

InChI Key

MPVOIKMDUZHBIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC(C)O)O

Origin of Product

United States

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